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molecular formula C15H11BrN2O2 B8284072 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one

6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one

Cat. No. B8284072
M. Wt: 331.16 g/mol
InChI Key: PEGYTDAESVMPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283354B2

Procedure details

6-Bromo-2-(2-methoxyphenyl)quinazolin-4(3H)-one (674 mg, 2.0 mmol), POCl3 (624 mg, 4 mmol), and N,N-dimethylaniline (740 mg, 6.1 mmol) were dissolved in benzene (12 mL) and refluxed for 3 h. The reaction mixture was diluted with EtOAc, and the organic phase was washed with aqueous saturated NaHCO3 (1×) and H2O (2×), dried over Na2SO4, and concentrated. Purification via silica gel chromatography using 0-5% EtOAc in CH2Cl2/hexanes (1:1) gave 6-bromo-4-chloro-2-(2-methoxyphenyl)quinazoline. LC/MS: m/z 348.9 (M+H)+ at 3.66 min (10%-99% CH13CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[NH:6][C:5]2=O.O=P(Cl)(Cl)[Cl:23].CN(C)C1C=CC=CC=1>C1C=CC=CC=1.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[N:6]=[C:5]2[Cl:23]

Inputs

Step One
Name
Quantity
674 mg
Type
reactant
Smiles
BrC=1C=C2C(NC(=NC2=CC1)C1=C(C=CC=C1)OC)=O
Name
Quantity
624 mg
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
740 mg
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
WASH
Type
WASH
Details
the organic phase was washed with aqueous saturated NaHCO3 (1×) and H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)C1=C(C=CC=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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